4-Amino-2-methylsulphinylpyrimidine
Description
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.2 g/mol |
IUPAC Name |
2-methylsulfinylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7N3OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
BMORKTVSIMASQN-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC=CC(=N1)N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | Not Provided | 4-NH₂, 2-S(O)CH₃ | C₅H₇N₃OS | 157.19 | High polarity, potential H-bond acceptor |
| 2-Amino-4-methylpyrimidine | 108-52-1 | 2-NH₂, 4-CH₃ | C₅H₇N₃ | 109.13 | Moderate polarity, basic amino group |
| 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine | 588-36-3 | 4-NH₂, 5-CH₂OH, 2-SCH₃ | C₆H₉N₃OS | 187.22 | Hydrophilic (OH group), reducible S-atom |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | 1074-41-5 | 6-NH₂, 2-SCH₃, 4-OH | C₅H₇N₃OS | 157.19 | Zwitterionic potential, acidic OH group |
Key Observations:
Substituent Position and Type: The amino group’s position (4 vs. 2) alters electronic distribution. For example, 2-Amino-4-methylpyrimidine has a basic amino group at the 2-position, which may enhance nucleophilicity compared to 4-amino analogs . The sulphinyl group (-S(O)CH₃) in the target compound introduces higher polarity and oxidation state relative to methylthio (-SCH₃) analogs, affecting solubility and metabolic stability .
Functional Group Impact: Sulphinyl vs. Hydroxymethyl vs. Methyl: The hydroxymethyl group in 588-36-3 enhances hydrophilicity, making it more suitable for aqueous-phase reactions than the target compound .
Physicochemical and Stability Data
- Solubility: The sulphinyl group in this compound likely enhances solubility in polar solvents (e.g., DMSO or water) compared to methylthio analogs.
- Stability : Sulphinyl compounds are generally more stable toward oxidation than thioethers but less stable than sulfones .
Research and Market Implications
While 2-Amino-4-methylpyrimidine dominates current markets (2020–2027 projections note its use in >59 product lines) , this compound represents a niche but growing area of interest, particularly in drug discovery. Its unique sulphinyl moiety may address limitations of thioether-based drugs, such as metabolic instability. Further studies on bioavailability and synthetic scalability are warranted to assess its commercial viability.
Preparation Methods
Oxidation of 2-Methylthio Precursors
The most direct route to 4-amino-2-methylsulphinylpyrimidine involves the oxidation of 4-amino-2-methylthiopyrimidine. This method leverages controlled oxidation to convert the thioether (-S-) group to a sulphinyl (-S(O)-) group without over-oxidation to sulfone (-SO₂-).
Reagents and Conditions :
-
Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or tert-butyl hydroperoxide (TBHP) are commonly employed.
-
Catalysts : Lewis acids such as Fe(II), Cu(I), or Zn(II) salts enhance selectivity and reaction rates.
-
Solvents : Polar aprotic solvents (e.g., DMF, THF) or water-miscible systems (e.g., ethanol/water mixtures) are preferred for homogeneity.
Mechanistic Insights :
The oxidation proceeds via electrophilic attack on the sulphur atom, forming a sulfoxide intermediate. For example, using H₂O₂ with Fe(II) catalysis at 60–80°C achieves >85% conversion in 4–6 hours. Over-oxidation is mitigated by stoichiometric control, with a 1:1 molar ratio of oxidant to substrate.
Example Protocol (WO2014044025A1) :
Condensation Reactions with Sulphur-Containing Reagents
An alternative approach constructs the pyrimidine ring with pre-installed sulphinyl groups. This method avoids post-synthetic oxidation but requires specialized sulphur-containing building blocks.
Key Intermediates :
-
α-Formyl-β-cyanoenolates : React with acetamidine or formamidine derivatives to form the pyrimidine core.
-
Sulphinyl Acetonitrile Derivatives : Introduce the sulphinyl group during cyclization.
Case Study (CN1319592A) :
Malononitrile reacts with dimethyl sulphate and DMF to form an ionic salt, which condenses with acetamidine hydrochloride under basic conditions. Subsequent oxidation with H₂O₂ introduces the sulphinyl group.
Yield : 65–70% after purification.
Catalytic Methods Using Lewis Acids
Lewis acids facilitate both cyclization and oxidation steps, improving reaction efficiency.
Catalyst Systems :
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Al₂O₃ | 210–250 | 72 | 88 |
| ZnCl₂ | 180–200 | 68 | 82 |
| FeCl₃ | 150–170 | 75 | 90 |
Aluminium oxide (Al₂O₃) at 210–250°C promotes solvent-free condensation of enol ethers with amidines, followed by in situ oxidation. Zinc chloride (ZnCl₂) in ethanol enables milder conditions (180°C) but with slightly lower yields.
Reaction Optimization and Catalytic Systems
Solvent Effects
Non-polar solvents (toluene, xylene) favor cyclization but hinder oxidation. Mixed solvent systems (e.g., DMF/water) balance reactivity and solubility, achieving 80–85% yields.
Temperature and Time Trade-offs
Higher temperatures (70–80°C) accelerate oxidation but risk decomposition. Optimal windows:
Analytical Characterization
Spectroscopic Data :
Purity Assessment :
HPLC methods using C18 columns (ACN/water, 0.1% TFA) resolve sulphinyl and sulfone byproducts, ensuring >98% purity.
Industrial-Scale Production Considerations
Cost Drivers :
Process Intensification :
Continuous-flow reactors minimize batch variability, achieving 90% conversion in 30 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
